molecular formula C15H14Cl2N2O2 B12098846 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride

Cat. No.: B12098846
M. Wt: 325.2 g/mol
InChI Key: KOHSAYNPKCTZOJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is a chemical compound known for its applications in various fields of scientific research. It is characterized by its molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 2-benzoyl-4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects in treating neurological disorders such as:

  • Alzheimer's Disease : It modulates neurotransmitter receptors, potentially enhancing acetylcholine levels by inhibiting acetylcholinesterase activity.
  • Parkinson’s Disease : Studies suggest neuroprotective effects against neuronal damage.
  • Epilepsy : Exhibits anticonvulsant properties through modulation of neuronal signaling pathways .

Antimicrobial Activity

Research has demonstrated that 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a candidate for new antibiotic development .

Anticancer Research

The compound has been evaluated for its anticancer properties, showing significant growth inhibition in various cancer cell lines, including HT29 colorectal cancer cells. Its unique mechanism of action distinguishes it from traditional anticancer agents, warranting further investigation into its efficacy .

Antimicrobial Study

A comparative study evaluated the efficacy of this compound against resistant bacterial strains. Results indicated enhanced activity compared to traditional antibiotics, highlighting its potential use in treating infections caused by resistant pathogens .

Neuropharmacological Assessment

In animal models, the compound's ability to reduce seizure activity was assessed. The findings suggested that it could serve as a neuroprotective agent, potentially offering an alternative treatment for epilepsy .

Anticancer Screening

In a National Cancer Institute screening, derivatives similar to this compound demonstrated promising results against multiple cancer cell lines. This led to further exploration of their mechanisms and potential clinical applications .

Summary of Findings

Application AreaObservations
Medicinal ChemistryPotential therapeutic effects in Alzheimer's disease, Parkinson's disease, and epilepsy
Antimicrobial ActivityEffective against resistant strains of Staphylococcus aureus
Anticancer ResearchSignificant growth inhibition in various cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby affecting neuronal signaling pathways. This modulation can lead to changes in cellular processes and has potential therapeutic effects in various neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate neuronal signaling pathways sets it apart from other similar compounds .

Biological Activity

2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a benzoyl moiety, and a chlorophenyl group. Its molecular formula is C15_{15}H14_{14}ClN1_{1}O1_{1}. The unique structural features contribute to its interaction with various biological targets, influencing its bioactivity.

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. Research indicates that it may modulate neurotransmitter systems, particularly in the central nervous system (CNS), which can lead to effects on pain perception and mood regulation.

Key Molecular Targets

  • Enzymatic Interaction : The compound may inhibit or activate certain enzymes, impacting biochemical pathways relevant to disease processes.
  • Receptor Binding : It shows potential for binding to receptors involved in pain and inflammation modulation.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

A study focusing on similar compounds demonstrated significant anticancer effects against various cell lines, including melanoma and non-small cell lung cancer (NSCLC). The growth inhibition percentages ranged from 62.21% to 100.14%, indicating strong potential for therapeutic development .

Table 1: Anticancer Activity Overview

Cell LineGrowth Inhibition (%)GI50 (μM)
Melanoma62.211.66
NSCLC100.14100
Prostate CancerVaries-
Colon CancerVaries-

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further exploration in infectious disease treatment .

Case Studies

  • CNS Activity : A comparative study on the pharmacological properties of related compounds showed that while traditional benzodiazepines exhibit CNS activity through their closed-ring structures, the open-chain forms like this compound may also display similar effects through different mechanisms .
  • Anticancer Screening : In a National Cancer Institute (NCI) screening of various compounds, derivatives similar to this compound showed promising results against multiple cancer cell lines, leading to further investigation into their mechanisms of action and potential clinical applications .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds like this compound. The presence of specific functional groups significantly influences their potency and efficacy against targeted diseases.

Summary of Findings

  • CNS Modulation : Potential for use in pain management therapies.
  • Anticancer Potential : Effective against various cancer types with ongoing research needed for clinical application.
  • Antimicrobial Properties : Promising activity against bacterial strains, warranting further study.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H13ClN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H

InChI Key

KOHSAYNPKCTZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN.Cl

Origin of Product

United States

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